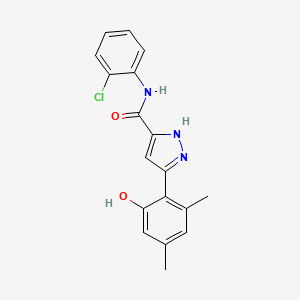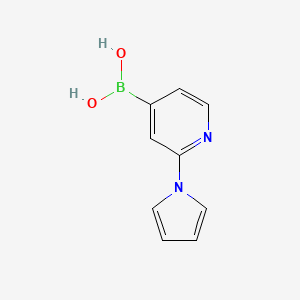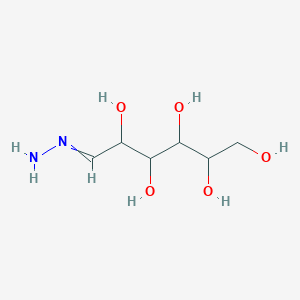
Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester is a chemical compound with the molecular formula C12H16O6 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxymethoxy groups and the carboxyl group is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 3,4-dihydroxybenzoic acid with methoxymethyl chloride in the presence of a base such as sodium hydroxide to form the bis(methoxymethoxy) derivative. This intermediate is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester involves its interaction with various molecular targets. The methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then exert its effects through various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 3,4-dimethoxy-, methyl ester: Similar structure but with methoxy groups instead of methoxymethoxy groups.
Benzoic acid, 3,4-bis(ethoxymethoxy)-, methyl ester: Similar structure but with ethoxymethoxy groups instead of methoxymethoxy groups.
Benzoic acid, 3,4-bis(methoxymethoxy)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group
Uniqueness
Benzoic acid, 3,4-bis(methoxymethoxy)-, methyl ester is unique due to the presence of methoxymethoxy groups, which can enhance its solubility and reactivity compared to other similar compounds. These groups also provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H16O6 |
|---|---|
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
methyl 3,4-bis(methoxymethoxy)benzoate |
InChI |
InChI=1S/C12H16O6/c1-14-7-17-10-5-4-9(12(13)16-3)6-11(10)18-8-15-2/h4-6H,7-8H2,1-3H3 |
Clé InChI |
NIUIBKIRPDXMTM-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=C(C=C1)C(=O)OC)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


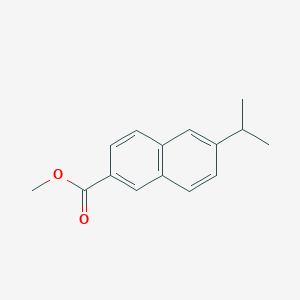
![Methyl 4-[2-(6-methyl-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079886.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079889.png)
![Benzenamine, N-[(2,6-dimethylphenyl)methylene]-](/img/structure/B14079894.png)
![(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione](/img/structure/B14079897.png)
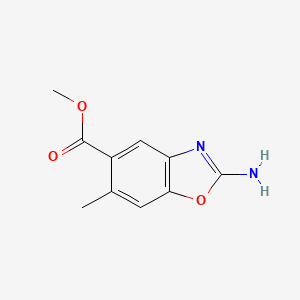

![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans-](/img/structure/B14079915.png)
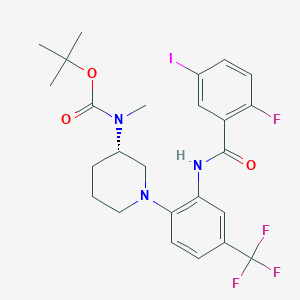
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14079924.png)
![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)
